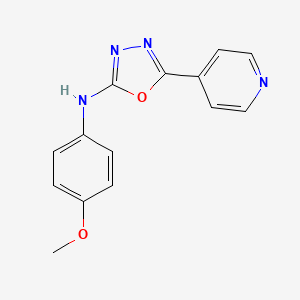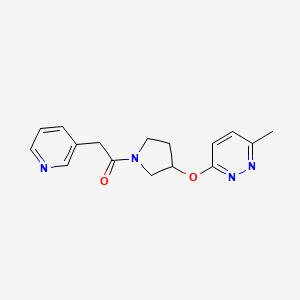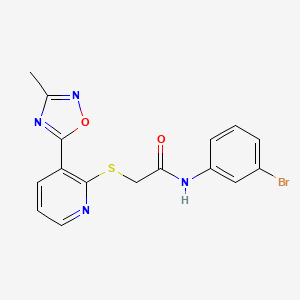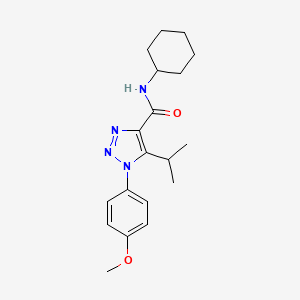
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
- Compounds including N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine have demonstrated significant antimicrobial and anticancer properties. In a study, similar oxadiazole analogs showed notable antiproliferative activity against various human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Specifically, one of the compounds exhibited high selectivity towards non-small cell lung cancer and displayed potent growth inhibition in assays. These compounds also demonstrated substantial antibacterial and antifungal activities (Ahsan & Shastri, 2015).
Antibacterial Activity
- Another study synthesized oxadiazole derivatives, including those related to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, and evaluated their antibacterial activity. The results demonstrated that many of the synthesized compounds had significant antibacterial properties, suggesting potential use as antibacterial candidate drugs (Hu et al., 2005).
Anticancer Potential
- Further research on similar oxadiazole analogs has shown promising antiproliferative effects against a range of cancer cell lines. Some compounds have demonstrated higher effectiveness than standard cancer drugs, highlighting their potential as anticancer agents. These studies also include assessments of the compounds' free radical scavenging activity and interactions with cancer-related enzymes (Ahsan et al., 2018).
Electrochromic and Optoelectronic Properties
- Oxadiazole derivatives, including those similar to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, have been used in the development of organic light-emitting diodes (LEDs). These compounds serve as efficient hole-blocking materials, contributing to the improved performance of LEDs. Their electrochromic and optoelectronic properties make them suitable for various electronic applications (Wang et al., 2001).
Antitubercular Activity
- In a study focused on oxadiazole derivatives, compounds similar to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine were synthesized and evaluated for their anti-tubercular activity. The results indicated high efficacy against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Raval et al., 2014).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-12-4-2-11(3-5-12)16-14-18-17-13(20-14)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQBSHDWWVHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)




![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)